N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-2,5-dimethoxybenzenesulfonamide
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Overview
Description
N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-2,5-DIMETHOXYBENZENE-1-SULFONAMIDE is a complex organic compound that features a pyrimidine ring substituted with dimethylamino and methyl groups, linked to a phenyl ring which is further connected to a dimethoxybenzene sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-2,5-DIMETHOXYBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 6-dimethylamino-2-methylpyrimidine-4-amine with 4-nitrophenyl-2,5-dimethoxybenzenesulfonamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis, automated reactors, and advanced purification methods like high-performance liquid chromatography (HPLC) are often employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-2,5-DIMETHOXYBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylamino group or the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-2,5-DIMETHOXYBENZENE-1-SULFONAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-2,5-DIMETHOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)SULFAMOYLBENZENE: Similar structure but lacks the dimethoxy groups.
N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)ACETAMIDE: Similar structure with an acetamide group instead of the sulfonamide moiety.
Uniqueness
N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-2,5-DIMETHOXYBENZENE-1-SULFONAMIDE is unique due to the presence of both the dimethoxybenzene and sulfonamide groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential for diverse applications compared to similar compounds .
Properties
Molecular Formula |
C21H25N5O4S |
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Molecular Weight |
443.5 g/mol |
IUPAC Name |
N-[4-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]-2,5-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C21H25N5O4S/c1-14-22-20(13-21(23-14)26(2)3)24-15-6-8-16(9-7-15)25-31(27,28)19-12-17(29-4)10-11-18(19)30-5/h6-13,25H,1-5H3,(H,22,23,24) |
InChI Key |
CSUQQFCYLAXAGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
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